3-(3-Ethylcyclopentyl)propanoic acid

Vue d'ensemble

Description

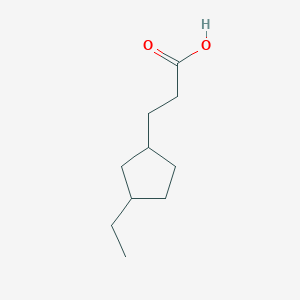

3-(3-Ethylcyclopentyl)propanoic acid (CAS No. 1338–24–5) is a naphthenic acid characterized by a cyclopentane ring substituted with an ethyl group at the 3-position, attached to a propanoic acid chain. It is a clear to yellow-brown liquid with a molecular formula of C₁₀H₁₈O₂, molecular weight of 170.249 g/mol, boiling point of 268.2 ± 8.0 °C, and density of 1.0 ± 0.1 g/cm³ . Its freezing point ranges from -30 to -36°C, and it exhibits moderate lipophilicity (LogP = 3.30) . Industrially, it is utilized as an antiwear agent and falls under the category of naphthenic acids, which are critical in lubricant formulations and corrosion inhibition . Safety data indicate a GHS07 warning, emphasizing precautions for handling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(3-Ethylcyclopentyl)propanoic acid can be synthesized through the oxidation of cycloalkanes or cycloalkenes. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: Industrially, naphthenic acids are extracted from petroleum distillates by treating them with an aqueous base. This process involves the neutralization of the acids with a base, followed by acidification to recover the free acids . The extraction is performed to minimize corrosion in petroleum refining equipment and to recover commercially valuable products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to produce ketones and alcohols.

Reduction: Reduction of naphthenic acids can yield cycloalkanes.

Substitution: These acids can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products:

Oxidation: Ketones, alcohols.

Reduction: Cycloalkanes.

Substitution: Halogenated cycloalkanes.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula of 3-(3-Ethylcyclopentyl)propanoic acid is . Its structure features a cyclopentane ring substituted with an ethyl group and a propanoic acid moiety. Understanding its properties is crucial for its application in different industries.

Coatings and Paints

One of the primary applications of this compound is as a raw material for producing naphthenate salts. These salts are used as drying agents in paints and coatings. The sodium salt of naphthenic acid, derived from this compound, serves as an effective emulsifier and is widely utilized in the textile industry for detergents .

| Application | Details |

|---|---|

| Coating Desiccants | Used in the formulation of drying agents for inks and paints. |

| Wood Preservation | Copper and zinc salts derived from this acid are effective wood preservatives. |

Agrochemicals

This compound is also explored as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its derivatives can be formulated to enhance efficacy against specific pests while minimizing environmental impact.

Case Study 1: Naphthenate Production

A study on the production of naphthenate salts from this compound demonstrated effective drying performance in paint formulations. The research highlighted that the integration of these salts improved drying times and overall coating durability compared to traditional drying agents.

Case Study 2: Wood Preservation Efficacy

Research conducted on wood preservatives utilizing copper salts derived from this compound showed significant antifungal activity against common wood-decaying fungi. The study concluded that formulations containing these salts provided long-lasting protection to wood products, thereby extending their service life.

Safety and Environmental Impact

While this compound has beneficial applications, it is essential to consider its safety profile. Risk codes indicate that it can be irritating to skin and eyes, necessitating appropriate handling measures during its use . Moreover, environmental assessments suggest that certain derivatives may pose risks to aquatic organisms, emphasizing the need for careful regulation in industrial applications.

Mécanisme D'action

3-(3-Ethylcyclopentyl)propanoic acid exert their effects primarily through their acidic nature, which allows them to donate hydrogen ions. In industrial applications, these acids can cause corrosion by reacting with metal surfaces, especially in the presence of sulfur compounds .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Differences :

- Structure : These compounds feature a phenyl ring substituted with chlorine and hydroxyl groups, unlike the ethylcyclopentyl group in the target compound.

- Bioactivity : Demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–32 µg/mL) .

Fluorinated Cyclobutylpropanoic Acid

Example :

- 3-(3,3-Difluorocyclobutyl)propanoic acid (CAS 1581734-87-3)

Key Differences :

- Structure : Contains a fluorinated cyclobutane ring instead of ethylcyclopentyl.

- Electronic Properties : Fluorine atoms increase electronegativity, enhancing reactivity in synthetic chemistry .

- Applications : Used in pharmaceutical intermediates due to fluorine’s metabolic stability .

| Property | This compound | 3-(3,3-Difluorocyclobutyl)propanoic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | C₇H₁₀F₂O₂ |

| Molecular Weight | 170.249 g/mol | 164.15 g/mol |

| Boiling Point | 268.2 °C | Not reported |

| Key Feature | Ethylcyclopentyl | Difluorocyclobutyl |

Aroma-Active 3-(Methylthio)propanoic Acid Esters

Examples :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Key Differences :

- Structure : Thioether (-S-) and ester groups replace the carboxylic acid and cyclopentyl moiety.

- Applications: Major contributors to pineapple aroma (e.g., Tainong No. 4 pineapple: 622.49 µg/kg methyl ester; French Polynesian pineapple: 1140 µg/kg methyl ester) .

- Physicochemical Properties : Lower molecular weights (e.g., C₅H₁₀O₂S for methyl ester) and higher volatility compared to naphthenic acids .

3-(Hydroxyphenyl)propanoic Acid Derivatives

Example :

- 3-(3-Hydroxyphenyl)propanoic acid (CAS 621-54-5)

Key Differences :

- Structure : A hydroxyl-substituted phenyl group instead of ethylcyclopentyl.

- Bioactivity: Potential antioxidant properties due to phenolic hydroxyl group .

- Physicochemical Properties : Higher water solubility (LogP = 1.29) compared to the target compound (LogP = 3.30) .

| Property | This compound | 3-(3-Hydroxyphenyl)propanoic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | C₉H₁₀O₃ |

| LogP | 3.30 | 1.29 |

| Applications | Industrial | Biomedical research |

Activité Biologique

3-(3-Ethylcyclopentyl)propanoic acid, a compound with the CAS number 1338-24-5, is a carboxylic acid that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its cyclopentyl structure and has implications in various fields including chemistry, biology, and medicine. It is primarily studied for its potential antimicrobial properties and effects on metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity, influencing biochemical pathways related to metabolism and cellular functions.

- Receptor Binding : It potentially interacts with specific receptors involved in metabolic regulation, which could lead to alterations in gene expression and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Effects on Metabolism

The compound is involved in lipid metabolism and has been shown to influence fatty acid oxidation. Studies indicate that it can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and energy homeostasis.

Case Studies

- Animal Model Studies : In a study involving rats, administration of this compound at varying dosages revealed dose-dependent effects on liver function and lipid profiles. Low doses promoted fatty acid oxidation, while higher doses resulted in hepatic stress and metabolic disturbances.

- Microbial Community Impact : Research examining the compound's effects on microbial communities indicated significant alterations in community structure and function when exposed to this compound. This suggests its potential role in bioremediation processes.

Table 1: Summary of Biological Activities

Table 2: Dosage Effects on Animal Models

| Dosage (mg/kg) | Effect on Liver Function | Lipid Profile Changes |

|---|---|---|

| 100 | No significant effect | Normal lipid levels |

| 300 | Mild hepatic stress | Elevated triglycerides |

| 500 | Severe hepatic stress | Significant dyslipidemia |

Q & A

Basic Research Question: What synthetic methodologies are established for 3-(3-Ethylcyclopentyl)propanoic acid?

Methodological Answer:

The synthesis of this compound can be approached via nucleophilic substitution or catalytic hydrogenation. For example, analogous compounds like 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid are synthesized by reacting 3-chloropropanoic acid with amines under basic conditions in aqueous or ethanol solvents . Cyclopentyl derivatives (e.g., cyclopentyl acetic acids) often involve hydrogenation steps using Pd/C catalysts, followed by functionalization (e.g., sulfonation or azide substitution) . A simplified reaction scheme is outlined below:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. | H₂, Pd/C, EtOH | Hydrogenation of unsaturated bonds |

| 2. | C₈H₁₇SO₂Cl, Et₃N, CH₂Cl₂ | Sulfonation for functionalization |

| 3. | NaN₃, NH₄Cl, MeOH, reflux | Azide substitution |

Optimization requires adjusting solvent polarity, temperature, and catalyst loading to improve yield .

Basic Research Question: What safety protocols are critical when handling this compound?

Methodological Answer:

Safety measures align with CLP regulations (EU 1272/2008):

- Personal Protective Equipment (PPE): Impermeable gloves (nitrile), lab coats, and eye protection (goggles) to prevent skin/eye contact (Category 1 skin corrosion) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (P260) .

- Emergency Response: Immediate flushing with water for eye/skin exposure (15+ minutes) and access to safety showers .

- Storage: In chemically resistant containers, away from oxidizers, in cool, dry conditions .

Basic Research Question: Which analytical techniques are standard for structural elucidation of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to resolve cyclopentyl and ethyl substituents (e.g., δ 1.2–1.5 ppm for ethyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula confirmation (C₁₀H₁₈O₂, exact mass 170.13) .

- Gas Chromatography (GC): Paired with flame ionization detection (FID) for purity assessment, using non-polar columns (e.g., DB-5) and helium carrier gas .

Advanced Research Question: How can researchers design experiments to investigate metabolic pathways involving this compound?

Methodological Answer:

Metabolic profiling in in vivo models (e.g., rodents) involves:

- Dosing: Administer this compound orally (10–50 mg/kg) and collect urine/blood at timed intervals .

- Metabolite Identification: Use LC-MS/MS to detect phase II metabolites (e.g., glucuronides, sulfates). For example, dehydroxylation may yield 3-(4-hydroxyphenyl)propanoic acid, which conjugates to form sulfated/glucuronidated derivatives .

- Enzyme Inhibition Assays: Test hepatic microsomes with NADPH cofactors to identify CYP450-mediated transformations .

Advanced Research Question: How can contradictions in reported spectral data be resolved?

Methodological Answer:

Contradictions often arise from impurities or instrumental variability. Mitigation strategies:

- Cross-Validation: Compare NMR/IR data with NIST reference spectra .

- Isotopic Labeling: Use ¹³C-labeled analogs to confirm peak assignments in crowded spectra.

- Collaborative Studies: Replicate analyses across labs using standardized protocols (e.g., identical column temperatures in GC) .

Advanced Research Question: What experimental approaches optimize synthesis yield and purity?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening: Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency .

- Solvent Optimization: Compare polar aprotic (DMF) vs. protic (EtOH) solvents for reaction kinetics.

- Purification: Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5% Pd/C, 50 psi H₂ | +25% efficiency |

| Reaction Temperature | 60°C (DMF) | Faster kinetics |

| Purification Method | Column chromatography | >95% purity |

Propriétés

IUPAC Name |

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.